Quantified Increase in Lipophilicity (LogP) for Improved Membrane Permeability Compared to Unsubstituted Core
The introduction of a bromine atom at the 5-position results in a substantial and measurable increase in lipophilicity compared to the unsubstituted [1,2,4]triazolo[4,3-a]pyridine core. This is a critical differentiator for projects where passive permeability is a key requirement. The logP value for the target compound is 1.36 [1], which is significantly higher than the calculated logP of 0.689 for the unsubstituted core [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.36 |
| Comparator Or Baseline | Unsubstituted [1,2,4]triazolo[4,3-a]pyridine (CAS 274-85-1), Calculated LogP: 0.689 |
| Quantified Difference | +0.671 LogP units (Approximately 2x higher predicted lipophilicity) |
| Conditions | Calculated values from vendor and database sources. |
Why This Matters
This quantified difference in logP can directly influence lead optimization decisions related to solubility, permeability, and ADME profiles, guiding medicinal chemists toward or away from this specific derivative.
- [1] Activate Scientific. (2024). 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine 97% | 250 mg | AS51530-MG250. View Source
- [2] SpringerMaterials. (n.d.). [1,2,4]Triazolo[4,3-a]pyridine. Calculated Log P: 0.689. View Source
